ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates. These intermediates are then subjected to a series of coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds that contain imidazole and thiazole rings. Some of these compounds include:
Metronidazole: Known for its antimicrobial properties.
Omeprazole: Used as a proton pump inhibitor in the treatment of gastric ulcers.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-6-24-15(23)14-11(5)19-17(26-14)21-13(22)8-25-16-18-10(4)12(20-16)7-9(2)3/h9H,6-8H2,1-5H3,(H,18,20)(H,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQHFYNQPZZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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